2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide
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Description
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H25N5O2S and its molecular weight is 435.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of similar compounds have been a subject of study, aiming to understand their chemical properties and potential for further chemical modifications. For example, research on the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities, highlighting the versatility of such compounds in drug development (Abu‐Hashem et al., 2020). Similarly, structural aspects of salt and inclusion compounds of 8-hydroxyquinoline-based amides have been explored, showing the importance of crystal structure analysis in understanding compound properties (Karmakar, Sarma, & Baruah, 2007).
Biological Activities
Compounds with similar structural motifs have been evaluated for their biological activities, including their roles as enzyme inhibitors and potential therapeutic agents. For instance, novel triazole compounds containing a thioamide group have shown antimicrobial and plant growth-regulating activities, indicating their potential in agricultural and pharmaceutical applications (Fa-qian et al., 2005). Additionally, the synthesis of novel 1,2,4-triazole derivatives and their cholinesterase inhibition capabilities highlight the importance of such compounds in developing treatments for diseases like Alzheimer's (Riaz et al., 2020).
Potential Therapeutic Applications
The exploration of novel heterocyclic compounds derived from similar structural frameworks has led to the identification of potent inhibitors for enzymes like lipase and α-glucosidase, suggesting their utility in treating conditions like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015). Moreover, the development of selective radioligands for imaging the translocator protein with PET from phenylpyrazolo[1,5-a]pyrimidineacetamides exemplifies the compound's application in diagnostic imaging and potentially in neurodegenerative disease research (Dollé et al., 2008).
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-15-8-9-19(16(2)12-15)25-21(29)14-31-23-27-26-22(28(23)10-11-30-3)18-13-24-20-7-5-4-6-17(18)20/h4-9,12-13,24H,10-11,14H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSUOSGNXULZHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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